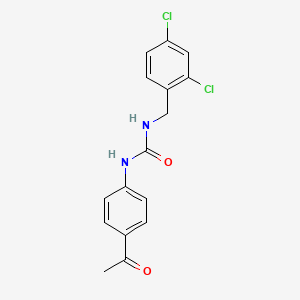![molecular formula C19H16N2O4 B5754941 N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Aplicaciones Científicas De Investigación
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been widely used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates a wide range of physiological processes, including pain, mood, appetite, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is a potent inhibitor of FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Mecanismo De Acción
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide works by inhibiting FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to cannabinoid receptors in the body, which are involved in a wide range of physiological processes. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Biochemical and Physiological Effects:
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to reduce pain, anxiety, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it useful for studying the endocannabinoid system. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively stable and can be used in a wide range of experimental conditions. However, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has some limitations. It can be toxic at high concentrations, which can limit its use in some experiments. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively expensive, which can be a barrier to its use in some labs.
Direcciones Futuras
There are several future directions for research on N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. One area of research is the development of new FAAH inhibitors that are more potent and selective than N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other conditions. Finally, there is a need for more research on the long-term effects of N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide and other FAAH inhibitors, particularly in humans.
Métodos De Síntesis
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-(4-nitrophenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with 3-aminophenylboronic acid to form 3-[(4-nitrophenyl)hydrazono]-N-(3-aminophenyl)propanamide. Finally, this compound is reduced using sodium borohydride to form N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide.
Propiedades
IUPAC Name |
N-[3-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-7-13(8-10-16)18(22)20-14-4-2-5-15(12-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAAFPAPKBWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
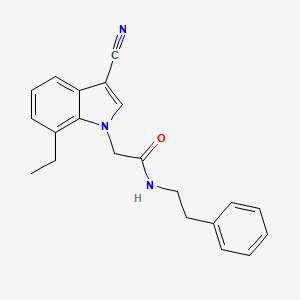
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
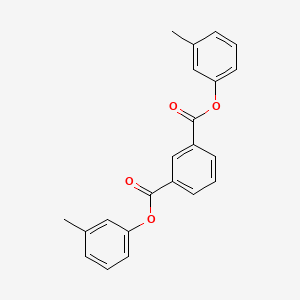
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
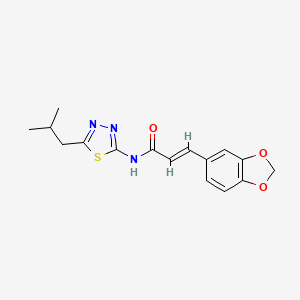
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
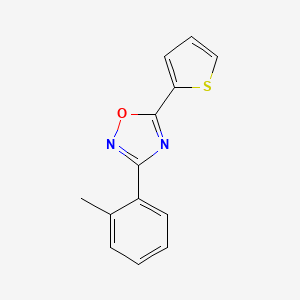
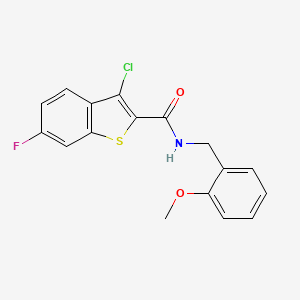
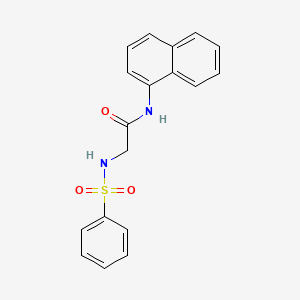
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
